molecular formula C7H12Cl2N4 B1472850 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride CAS No. 2097948-05-3

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1472850
CAS No.: 2097948-05-3
M. Wt: 223.1 g/mol
InChI Key: UNEFYZMQXHPWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) substituted at the 1-position with a pyridazine moiety. Its molecular formula is C₇H₁₀Cl₂N₄, with an average molecular weight of 221.09 g/mol (calculated from structural analogs in ). The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic properties, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

1-pyridazin-3-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEFYZMQXHPWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

Synthetic Routes

N-Alkylation or N-Arylation of Azetidin-3-amine

One common approach involves the nucleophilic substitution of a pyridazin-3-yl halide (e.g., bromopyridazine) with azetidin-3-amine under basic conditions to form the N-(pyridazin-3-yl)azetidin-3-amine intermediate. This reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol, with bases like potassium carbonate or triethylamine to facilitate the substitution.

Protection/Deprotection Strategy

To improve selectivity and yield, the amino group on azetidine may be protected (e.g., as a tert-butyl carbamate) during the coupling step and subsequently deprotected to yield the free amine. For example, tert-butyl azetidin-3-ylcarbamate is a key intermediate that can be deprotected under acidic conditions to give azetidin-3-amine.

Salt Formation

The free base 1-(pyridazin-3-yl)azetidin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ethereal solvents, to obtain the dihydrochloride salt as a stable crystalline solid.

Representative Experimental Data and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution Azetidin-3-amine + pyridazin-3-yl bromide, K2CO3, DMF, 75°C, 6 h 65-78 Base-mediated substitution in DMF or ethanol; temperature control critical for selectivity
2 Protection Boc2O, Na2CO3, MeOH, 0°C, 3 h 78 Protects azetidine amine to prevent side reactions
3 Deprotection 1 N HCl, room temperature Quantitative Removes Boc group to regenerate free amine
4 Salt formation HCl gas or aqueous HCl in ethanol Quantitative Crystallization to obtain dihydrochloride salt

Note: The above data is adapted from analogous azetidine and pyridazine derivative syntheses due to the structural similarity and typical synthetic practices reported in related literature.

Detailed Reaction Mechanisms and Considerations

  • Nucleophilic substitution: The azetidin-3-amine nitrogen attacks the electrophilic carbon of the halogenated pyridazine ring, displacing the halide ion. The reaction is facilitated by the base, which neutralizes the released acid and drives the equilibrium forward.

  • Protection/deprotection: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine during coupling to avoid polymerization or side reactions. Acidic conditions cleave the Boc group cleanly without affecting the azetidine ring.

  • Salt formation: The dihydrochloride salt improves the compound’s crystalline nature, stability, and solubility, which is advantageous for handling and further applications.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Typical Yield (%) Scalability
Direct N-alkylation Simple, fewer steps Possible side reactions, lower selectivity 65-70 Moderate
Protection/Deprotection Higher purity, better selectivity Additional steps, increased cost ~78 Good
Continuous flow synthesis (industrial) Better control, reproducibility Requires specialized equipment Variable Excellent

Research Findings and Optimization Strategies

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO favor nucleophilic substitution reactions involving azetidin-3-amine and pyridazinyl halides.

  • Base Selection: Potassium carbonate and triethylamine are commonly used bases; potassium carbonate is preferred for its mildness and effectiveness.

  • Temperature Control: Moderate heating (~70-90°C) accelerates the reaction without decomposing sensitive intermediates.

  • Purification: Chromatography and recrystallization from ethanol or ethyl ether are effective for obtaining high-purity dihydrochloride salt.

  • Yield Enhancement: Protection of the amine group before coupling improves yields and reduces by-products.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Notes
Solvent DMF, ethanol Polar solvents enhance reaction rates
Base K2CO3, triethylamine Neutralizes acid by-products
Temperature 75-90°C Balances rate and stability
Reaction Time 3-6 hours Dependent on scale and reagent purity
Protection Group Boc (tert-butoxycarbonyl) Used to improve selectivity
Deprotection Agent 1 N HCl Mild acidic conditions to remove Boc
Salt Formation HCl in ethanol or HCl gas Produces stable dihydrochloride salt
Purification Method Chromatography, recrystallization Ensures high purity

Chemical Reactions Analysis

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields oxides, while reduction results in amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has the molecular formula C7H10N42HCl\text{C}_7\text{H}_{10}\text{N}_4\cdot 2\text{HCl} and features a pyridazine ring fused to an azetidine structure. This unique configuration contributes to its diverse chemical reactivity and biological activity, making it a valuable compound for research.

Medicinal Chemistry

The compound is of particular interest in drug discovery due to its potential as an enzyme inhibitor and receptor modulator. Studies have shown that it can effectively interact with various biological targets, leading to significant pharmacological effects.

Case Study: Antitubercular Activity
Recent investigations demonstrated that derivatives of 1-(Pyridazin-3-yl)azetidin-3-amine exhibit potent antitubercular activity against Mycobacterium tuberculosis. The compound showed inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating its potential as a therapeutic agent in tuberculosis treatment .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes critical in various biochemical pathways. For instance, it has shown promise in inhibiting polyketide synthase (Pks13), which is essential for the biosynthesis of mycolic acids in bacteria.

Data Table: Inhibition Studies

CompoundIC50 (μM)TargetRemarks
1-(Pyridazin-3-yl)azetidin-3-amine1.35 - 2.18M. tuberculosisSignificant antitubercular activity
Azetidine Amide Derivative12Pks13 thioesteraseImproved binding affinity
Pyridazine Analog6BCR-ABL KinasePotent inhibition

This table summarizes the inhibitory effects of various compounds related to this compound, showcasing its potential as a lead compound for further development.

The unique structure of this compound allows it to modulate biological processes effectively. Its mechanism of action often involves π–π stacking interactions and hydrogen bonding with target proteins, enhancing its binding affinity and selectivity.

Case Study: Inhibition of BCR-ABL Kinase Activity
In cellular assays targeting BCR-ABL kinase, structural analogs of this compound exhibited potent inhibition with IC50 values in the nanomolar range. This finding highlights the potential for developing targeted therapies for conditions such as chronic myeloid leukemia .

Industrial Applications

Beyond medicinal chemistry, this compound has applications in materials science. It serves as a building block for synthesizing advanced materials, including polymers and coatings that require specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyridazine ring is known for its ability to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride C₇H₁₀Cl₂N₄ 221.09 Pyridazine (N at 1,2 positions) Pharmacological intermediates, herbicides
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride C₇H₁₁Cl₂N₅ 223.10 Pyrimidine (N at 1,3 positions) Drug discovery (kinase inhibitors)
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride C₈H₁₃Cl₂N₃ 221.92 Pyridine (N at 2 position) Ligands for metal coordination
1-Benzhydrylazetidin-3-amine hydrochloride C₁₉H₁₉ClN₂ 310.82 Bulky benzhydryl group CNS-targeting agents
1-(Propan-2-yl)azetidin-3-amine dihydrochloride C₆H₁₄Cl₂N₂ 185.10 Alkyl substituent Solubility-enhanced intermediates

Structural and Electronic Differences

  • Pyridazine vs. Pyrimidine/Pyridine: Pyridazine’s adjacent nitrogen atoms create a more electron-deficient aromatic system compared to pyrimidine (N at 1,3) or pyridine (single N).
  • Azetidine Substituents : Bulky groups like benzhydryl () increase lipophilicity (logP), favoring blood-brain barrier penetration, while smaller substituents (e.g., pyridazine) prioritize solubility and metabolic stability .

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., pyridazin-3-yl, pyrimidin-5-yl derivatives) exhibit superior water solubility at acidic pH due to protonation of the azetidine amine and heterocyclic nitrogens .
  • Stability : Pyridazine’s electron deficiency may reduce oxidative degradation compared to pyridine analogs, as seen in related agrochemicals () .

Biological Activity

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring fused with an azetidine structure. The dihydrochloride form enhances its solubility, which is crucial for biological assays.

Research indicates that compounds with similar structures exhibit diverse mechanisms of action, often interacting with specific biological targets such as enzymes or receptors. For instance, azetidine derivatives have shown promise as inhibitors in various biochemical pathways related to disease states.

Antitubercular Activity

Recent studies have highlighted the potential of azetidine derivatives in combating Mycobacterium tuberculosis. For example, compounds similar to 1-(Pyridazin-3-yl)azetidin-3-amine were evaluated for their inhibitory concentrations (IC50) against M. tuberculosis H37Ra. Notably, some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular activity .

Inhibition Studies

In a study focusing on polyketide synthase (Pks13), azetidine amides were shown to retain good activity against the Pks13 thioesterase domain. The crystal structure analysis revealed that these compounds bind effectively within the active site, suggesting a direct interaction that could lead to enhanced potency against bacterial strains .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed in human embryonic kidney cells (HEK-293). The results indicated that the compound is non-toxic at effective concentrations, making it a candidate for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the azetidine ring can significantly influence the biological activity of the compound. For instance, substituents on the pyridazine moiety have been linked to enhanced binding affinities and improved inhibitory effects against target enzymes .

Case Study 1: Antitubercular Efficacy

In a comparative study involving multiple azetidine derivatives, a specific derivative of 1-(Pyridazin-3-yl)azetidin-3-amine demonstrated superior activity against M. tuberculosis, with IC90 values indicating effective inhibition at low concentrations .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the inhibition of BCR-ABL kinase activity by related compounds. Here, the structural analogs exhibited potent inhibition in cellular assays, with IC50 values in the nanomolar range . This highlights the potential for developing targeted therapies for conditions like chronic myeloid leukemia.

Data Tables

Compound IC50 (μM) Target Remarks
1-(Pyridazin-3-yl)azetidin-3-amine1.35 - 2.18M. tuberculosisSignificant antitubercular activity
Azetidine Amide Derivative12Pks13 thioesteraseImproved binding affinity
Pyridazine Analog6BCR-ABL KinasePotent inhibition

Q & A

Q. What are the recommended synthetic routes for preparing 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves coupling pyridazine derivatives with azetidine precursors. For example, microwave-assisted functionalization of 3,6-dichloropyridazine analogs (e.g., via nucleophilic substitution) can introduce the azetidine-3-amine moiety . Key considerations include:

  • Temperature control : Higher temperatures (>100°C) may accelerate ring closure but risk decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, followed by HCl-mediated deprotection to yield the dihydrochloride salt .

Q. How is the purity of this compound assessed, and what analytical techniques are most reliable?

Methodological Answer: Purity assessment combines:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard, achieving >98% purity when using C18 columns and acetonitrile/water gradients .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity; the pyridazine ring protons appear as distinct doublets (δ 8.5–9.5 ppm), while azetidine protons resonate at δ 3.0–4.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+) at m/z 186.64 (free base) or 222.12 (dihydrochloride form) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Solubility : Freely soluble in water (>50 mg/mL) due to the dihydrochloride salt form; sparingly soluble in ethanol or DMSO .
  • Stability : Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Long-term stability (>6 months) is achievable in lyophilized form, whereas aqueous solutions degrade within weeks .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and physicochemical properties of this compound?

Methodological Answer: The dihydrochloride salt forms a network of N–H···Cl and O–H···N hydrogen bonds, as observed in related azetidine derivatives. Graph set analysis (e.g., R22_2^2(8) motifs) reveals cyclic dimerization patterns that stabilize the crystal lattice . Computational modeling (DFT or MD simulations) can predict how modifications to the pyridazine ring alter intermolecular interactions and melting points .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery pipelines?

Methodological Answer:

  • Amino group functionalization : The primary amine on azetidine reacts with sulfonyl chlorides or activated esters to form sulfonamides or amides, respectively. Use of coupling agents (e.g., HATU) in DMF at 0–5°C minimizes side reactions .
  • Pyridazine ring modifications : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 4-position of pyridazine, enhancing target affinity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Purity variations : Batch-to-batch differences in HCl salt stoichiometry (e.g., mono- vs. dihydrochloride) affect solubility and bioavailability. Validate salt content via elemental analysis .
  • Assay conditions : Adjust buffer pH (6.5–7.4) to account for the compound’s pKa (~8.1 for the amine group). Use orthogonal assays (e.g., SPR and cellular uptake) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.